dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate
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Overview
Description
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate is a complex chemical compound that features multiple deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, including the incorporation of deuterium atoms into the molecular structure. Typical synthetic routes may involve:
Deuteration Reactions: Using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Phosphorylation: Introducing the phosphate group through reactions with phosphorus oxychloride or other phosphorylating agents.
Industrial Production Methods
Industrial production of such a compound would require specialized facilities capable of handling deuterium and ensuring high purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the deuterioamino and oxopurinyl groups.
Reduction: Reduction reactions could target the oxopurinyl group, potentially converting it to a dihydro form.
Substitution: Deuterium atoms may be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield deuterated purine derivatives, while reduction could produce deuterated dihydropurines.
Scientific Research Applications
Chemistry
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
NMR Spectroscopy: Deuterium atoms provide unique NMR signals, aiding in structural elucidation.
Biology
Metabolic Studies: Tracking deuterium-labeled compounds in metabolic pathways.
Protein Structure Analysis: Investigating protein-ligand interactions using deuterated compounds.
Medicine
Pharmacokinetics: Studying the distribution and metabolism of deuterated drugs.
Radiation Therapy: Potential use in enhancing the effectiveness of radiation treatments.
Industry
Material Science: Developing deuterated polymers and materials with unique properties.
Catalysis: Exploring the effects of deuterium on catalytic processes.
Mechanism of Action
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity due to the presence of deuterium. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
Deuterated Nucleotides: Compounds like deuterated adenosine triphosphate (ATP) share similarities in structure and isotopic composition.
Deuterated Amino Acids: Deuterated versions of amino acids used in protein studies.
Properties
Molecular Formula |
C10H12Li2N5O7P |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD3 |
InChI Key |
XGWXZBYTNQYGLH-VTULXUFTSA-L |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
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